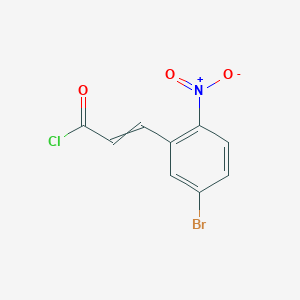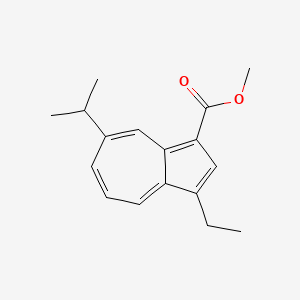![molecular formula C9H9NSe B14331818 Acetonitrile, [(4-methylphenyl)seleno]- CAS No. 111118-92-4](/img/structure/B14331818.png)
Acetonitrile, [(4-methylphenyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, [(4-methylphenyl)seleno]- is an organoselenium compound with the molecular formula C9H9NSe This compound is characterized by the presence of a seleno group attached to a 4-methylphenyl ring, which is further connected to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, [(4-methylphenyl)seleno]- typically involves the reaction of 4-methylphenylselenol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the selenol, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenol.
Industrial Production Methods
While specific industrial production methods for acetonitrile, [(4-methylphenyl)seleno]- are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, [(4-methylphenyl)seleno]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the seleno group back to the selenol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetonitrile, [(4-methylphenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in mimicking the activity of selenoenzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of acetonitrile, [(4-methylphenyl)seleno]- involves its ability to participate in redox reactions due to the presence of the seleno group. This group can undergo oxidation and reduction, allowing the compound to act as an antioxidant or a pro-oxidant depending on the conditions. The molecular targets and pathways involved include interactions with reactive oxygen species and the modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile, [(4-methylphenyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Acetonitrile, [(4-methylphenyl)telluro]-: Similar structure but with a tellurium atom instead of selenium.
Acetonitrile, [(4-methylphenyl)oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Acetonitrile, [(4-methylphenyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activities that are not observed with sulfur or oxygen analogs. Selenium’s ability to form stable yet reactive intermediates makes this compound particularly valuable in various applications.
Propriétés
Numéro CAS |
111118-92-4 |
|---|---|
Formule moléculaire |
C9H9NSe |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2-(4-methylphenyl)selanylacetonitrile |
InChI |
InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 |
Clé InChI |
JQNFYYMADBVPIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
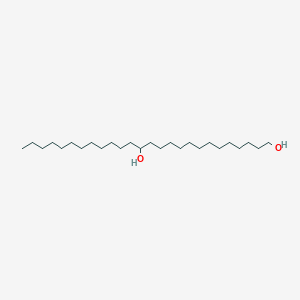

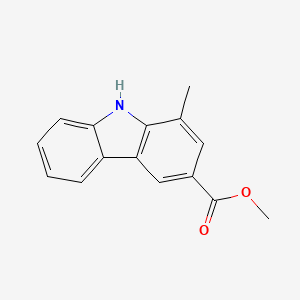
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
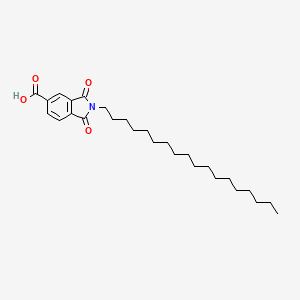
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

